molecular formula C17H13NO2 B8048564 1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione

1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione

Cat. No.: B8048564
M. Wt: 263.29 g/mol
InChI Key: ZLKAVPWZKVMIAN-UHFFFAOYSA-N
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Description

The compound with the identifier “1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves several synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced separation techniques are common in industrial production to achieve efficient and cost-effective manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical properties and applications. Some similar compounds include those with similar molecular frameworks or functional groups, which can be found in the PubChem database .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-phenyl-3a,8b-dihydro-3H-indeno[1,2-b]pyrrole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-15-10-14-16(18(15)11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKAVPWZKVMIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C3C2=O)N(C1=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C3=CC=CC=C3C2=O)N(C1=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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